Product packaging for (4-Chlorobutyl)cyclopentane(Cat. No.:)

(4-Chlorobutyl)cyclopentane

Cat. No.: B13162427
M. Wt: 160.68 g/mol
InChI Key: RAPGTERZFHWBIQ-UHFFFAOYSA-N
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Description

(4-Chlorobutyl)cyclopentane is a synthetic organic compound that serves as a versatile alkyl halide building block in research and development. Its structure, which features a cyclopentane ring connected to a chlorinated four-carbon alkyl chain, makes it a valuable intermediate for various chemical transformations, particularly in constructing more complex molecular architectures. The cyclopentyl group is recognized in medicinal chemistry for its ability to effectively fill hydrophobic pockets in enzyme active sites, potentially enhancing the binding affinity of lead compounds . Furthermore, the chlorobutyl chain provides a reactive handle for further synthetic modification, such as in nucleophilic substitution reactions, facilitating the introduction of the cyclopentane moiety into target molecules. Researchers may utilize this compound in the synthesis of novel polymers, agrochemicals, and as a precursor in pharmaceutical research for creating conformational restraints or exploring structure-activity relationships. The compound should be stored in a cool, well-ventilated place and is intended for use by qualified laboratory professionals. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17Cl B13162427 (4-Chlorobutyl)cyclopentane

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chlorobutylcyclopentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17Cl/c10-8-4-3-7-9-5-1-2-6-9/h9H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAPGTERZFHWBIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Chemical Transformations of 4 Chlorobutyl Cyclopentane and Analogous Structures

Reactivity of the 4-Chlorobutyl Side Chain

The presence of a terminal chlorine atom on the butyl side chain makes this position the primary site for a variety of chemical reactions. The carbon-chlorine bond is polarized, with the carbon atom being electrophilic and susceptible to attack by nucleophiles.

Nucleophilic substitution is a fundamental class of reactions for alkyl halides, proceeding primarily through two distinct mechanisms: S(_N)1 (substitution, nucleophilic, unimolecular) and S(_N)2 (substitution, nucleophilic, bimolecular). wikipedia.org The pathway taken depends on factors such as the structure of the alkyl halide, the strength of the nucleophile, the solvent, and the leaving group. libretexts.org

For (4-Chlorobutyl)cyclopentane, the chlorine atom is attached to a primary carbon. This structural feature strongly favors the S(_N)2 mechanism. khanacademy.org The S(_N)2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (chloride ion) departs. wikipedia.orgutexas.edu This mechanism is sensitive to steric hindrance; since the primary carbon in the 4-chlorobutyl group is relatively unhindered, it is readily accessible to attacking nucleophiles. masterorganicchemistry.com

Conversely, the S(_N)1 pathway is disfavored. This mechanism involves a two-step process initiated by the departure of the leaving group to form a carbocation intermediate, which is then attacked by the nucleophile. byjus.com Primary alkyl halides like this compound would form a highly unstable primary carbocation, making this a high-energy and kinetically slow pathway. byjus.comyoutube.com Tertiary alkyl halides react much faster via the S(_N)1 mechanism due to their ability to form more stable tertiary carbocations. wikipedia.org

The choice of solvent also plays a critical role. S(_N)2 reactions are generally favored by polar aprotic solvents, while S(_N)1 reactions are accelerated by polar protic solvents that can stabilize the carbocation intermediate. khanacademy.org

FeatureSN1 PathwaySN2 PathwayImplication for this compound
MechanismTwo steps, involves carbocation intermediateOne step (concerted)The concerted SN2 mechanism is dominant.
Substrate StructureFavored by tertiary > secondary >> primaryFavored by methyl > primary > secondary >> tertiaryAs a primary halide, the substrate structure strongly favors SN2. khanacademy.org
Rate Determining StepFormation of carbocation (unimolecular)Nucleophilic attack (bimolecular)The reaction rate depends on the concentrations of both the substrate and the nucleophile. byjus.com
Carbocation RearrangementPossibleNot possibleRearrangements are not a concern.
StereochemistryRacemizationInversion of configurationIf the reaction were at a chiral center, inversion would occur.
Solvent PreferencePolar protic (e.g., water, alcohol)Polar aprotic (e.g., acetone, DMF)Optimal reaction rates are achieved in polar aprotic solvents. khanacademy.org

Halogenated alkanes can participate in free-radical reactions, which proceed via a chain mechanism involving initiation, propagation, and termination steps. wikipedia.orglibretexts.org These reactions are typically initiated by heat or UV light, which causes homolytic cleavage of a bond to form radicals. libretexts.orgfiveable.me

In the context of this compound, radical processes can be initiated by the homolytic cleavage of the C-Cl bond, though C-H bonds can also be sites of radical abstraction. The general mechanism is as follows:

Initiation: A radical initiator (or UV light) creates initial radicals. For instance, a chlorine molecule can split into two chlorine radicals (Cl•). wikipedia.org

Propagation: These radicals then react with the substrate in a chain reaction. A radical can abstract a hydrogen atom from the alkyl chain or the cyclopentane (B165970) ring to form an alkyl radical and HCl. This new alkyl radical can then react with another molecule (e.g., Cl(_2)) to form a new chlorinated product and regenerate a chlorine radical, continuing the chain. libretexts.orgfiveable.me

Termination: The reaction stops when two radicals combine to form a stable, non-radical product. libretexts.orgfiveable.me

Kinetic studies on the vapor phase bromination of 1-chlorobutane (B31608), a close structural analog, show that the electron-withdrawing effect of the chlorine atom deactivates hydrogen abstraction at all positions along the alkyl chain (α, β, and γ). cdnsciencepub.com This polar effect diminishes as the distance from the substituent increases. cdnsciencepub.com This suggests that in a radical halogenation reaction involving this compound, hydrogen abstraction would be slowest at the carbon adjacent to the chlorine and progressively faster at carbons further down the chain and on the cyclopentane ring. The generation of alkyl radicals from alkyl halides is a powerful tool in synthesis, with modern methods often using photoredox catalysis to avoid toxic reagents like tin hydrides. acs.orgiu.edu

Reactivity of the Cyclopentane Ring System

The cyclopentane ring is a relatively stable, saturated carbocycle. Its reactions typically require more forcing conditions or specific catalytic activation compared to the more reactive chlorobutyl side chain.

While smaller rings like cyclopropane (B1198618) and cyclobutane (B1203170) are susceptible to ring-opening due to significant ring strain, cyclopentane is more stable. slideshare.net The unimolecular decomposition of cyclopentane has been studied in shock-tube experiments, with results suggesting that the ring-opening proceeds through a biradical mechanism to form products like 1-pentene (B89616) or cyclopropane and ethylene. arxiv.org Quantum chemical calculations have been used to analyze these decomposition pathways and determine the rate constants for the elementary reactions involved. arxiv.org

Catalytic methods can facilitate the opening of the cyclopentane ring under milder conditions. For instance, strained bicyclo[2.1.0]pentane systems, which contain a cyclopentane framework, can undergo hydrogenation to yield cyclopentane derivatives or react with silver salts to produce cyclopentenes. acs.org The construction of the cyclopentane ring itself is a major area of research, with numerous methods developed, including those based on radical reactions, cycloadditions, and ring-closing metathesis. organic-chemistry.orgnih.gov

Dehydrogenation is a process that introduces unsaturation into a molecule by removing hydrogen atoms. While cyclohexane (B81311) derivatives can often be dehydrogenated to form aromatic rings, cyclopentane systems are generally reluctant to aromatize. nih.govtdl.org

However, recent research has demonstrated that specialized catalytic systems, such as those using palladium, can achieve controlled dehydrogenation of cyclopentane carboxylic acids. nih.govtdl.orgnsf.gov Rather than leading to aromatization, this process can generate difunctionalized cyclopentenes through a tandem sequence of reactions that may include dehydrogenation, olefination, and decarboxylation. nih.govtdl.org This methodology transforms simple cycloalkyl carboxylic acids into more complex and versatile molecular entities. nsf.gov For a hypothetical analog like a cyclopentane carboxylic acid bearing a chlorobutyl substituent, such a catalytic system could potentially be used to introduce a double bond into the cyclopentane ring, further functionalizing the molecule.

Investigations into Reaction Mechanisms

Understanding the precise mechanisms of these transformations is crucial for controlling reaction outcomes. For nucleophilic substitutions on the chlorobutyl side chain, the mechanistic framework is well-established. The preference for the S(_N)2 pathway for this primary halide is predicted by fundamental principles of carbocation stability and steric hindrance, as detailed in numerous studies on alkyl halide reactivity. wikipedia.orgmasterorganicchemistry.com

For radical processes, kinetic studies provide deep mechanistic insight. Research on the bromination of 1-chlorobutane demonstrated that the polar effect of the chlorine substituent is a key factor in determining the relative rates of hydrogen abstraction along the alkyl chain. cdnsciencepub.com The reversal of the hydrogen abstraction step (reaction of the alkyl radical with HBr) was found to be deactivated, meaning it could not compete with the radical's reaction with molecular bromine. cdnsciencepub.com

Mechanistic investigations into the vulcanization of chlorobutyl rubber, a polymer containing analogous structural units, have proposed cationic mechanisms for crosslinking. researchgate.netresearchgate.net These studies suggest that zinc chloride (ZnCl(_2)), formed in situ, can initiate crosslinking by abstracting chlorine from the polymer chain, leading to the formation of a carbocation that then reacts with a diene unit on an adjacent chain. researchgate.net Such studies highlight the complex ionic pathways that can be initiated at the chlorobutyl moiety under specific conditions.

Computational studies have been vital in elucidating the mechanisms of ring-opening reactions. High-level quantum chemical calculations have been used to map the potential energy surfaces for the decomposition of cycloalkanes, confirming that these reactions proceed via biradical intermediates and providing accurate rate constants. arxiv.org

Experimental Methodologies for Mechanistic Elucidation (e.g., Radical Clock Experiments, NMR Studies, Cyclic Voltammetry)

The elucidation of reaction mechanisms for compounds like this compound relies on a suite of sophisticated experimental techniques designed to identify intermediates, determine reaction rates, and probe the electronic changes that occur during a chemical transformation. These methods provide the empirical evidence needed to construct a detailed, step-by-step model of how reactants are converted into products.

Radical Clock Experiments

Radical clocks are powerful tools for detecting the presence of free-radical intermediates and measuring the rates of fast radical reactions. [cite: 13, 15] The methodology involves using a reactant that, upon forming a radical, can undergo a unimolecular rearrangement at a known rate. This rearrangement "competes" with an intermolecular reaction whose rate is unknown. By analyzing the ratio of the rearranged to the unrearranged products, the unknown rate constant can be determined. [cite: 13, 15]

A classic example relevant to cyclopentane structures is the 5-hexenyl radical, which cyclizes to the cyclopentylcarbinyl radical at a well-calibrated rate. [cite: 13] If a reaction involving a 5-hexenyl halide is suspected to proceed through a radical intermediate, the observation of cyclopentane-containing products serves as strong evidence for this pathway. [cite: 4] Similarly, cyclopropylmethyl radicals undergo extremely rapid ring-opening, making them effective clocks for very fast reactions. [cite: 15, 17] The product distribution, typically quantified by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR), provides the necessary data for kinetic analysis. [cite: 15]

Table 1: Commonly Used Radical Clocks and Their Rearrangement Rates

Radical Clock Precursor Unrearranged Radical (U•) Rearranged Radical (R•) Rate Constant (k_r) at 298 K (s⁻¹)
6-bromo-1-hexene 5-hexenyl radical Cyclopentylcarbinyl radical 2.3 x 10⁵
Cyclopropylmethyl bromide Cyclopropylmethyl radical 3-butenyl radical 8.6 x 10⁷

NMR Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for studying reaction mechanisms in the solution phase. [cite: 25] Its quantitative nature allows for the real-time monitoring of reactant consumption and product formation, enabling the determination of reaction kinetics. [cite: 18, 25] By acquiring spectra at various time intervals, a kinetic profile of the reaction can be constructed.

Furthermore, in-situ NMR studies can sometimes allow for the direct observation and structural characterization of transient intermediates, which may accumulate to detectable concentrations under specific conditions. [cite: 18] Changes in chemical shifts, coupling constants, and the appearance of new signals provide a wealth of information about the structural transformations occurring in the reaction vessel. For example, in studies of palladium-catalyzed reactions, ³¹P NMR is often used to track the evolution of palladium-phosphine complexes that are key intermediates in the catalytic cycle. [cite: 18]

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to study the redox properties of chemical species. It is particularly valuable for investigating reactions that involve electron transfer steps. The experiment measures the current that develops in an electrochemical cell as the voltage is varied. The resulting voltammogram provides information about the oxidation and reduction potentials of a molecule.

For transformations involving organohalides, CV can help determine the feasibility of a reaction pathway initiated by reduction or oxidation. The reversibility of a redox event, indicated by the shape of the CV curve, provides insight into the stability of the radical ions formed upon electron transfer. [cite: 32] This information is crucial for understanding mechanisms in electrocatalytic reactions or in reactions catalyzed by transition metals that cycle through different oxidation states. [cite: 31, 32]

Influence of Catalysts and Reaction Conditions on Pathway Selectivity

The transformation of alkyl halides like this compound can proceed through several competing pathways, primarily nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2). [cite: 5] The distribution of products is not fixed but is highly dependent on the specific catalysts and reaction conditions employed, allowing for selective synthesis of a desired compound. [cite: 3, 5]

Influence of Reaction Conditions

The choice of solvent, temperature, and nucleophile/base concentration critically influences the reaction outcome.

Substrate Structure: The structure of the alkyl halide itself is a primary determinant. While this compound features a primary chloride, analogous structures could be secondary or tertiary. Tertiary halides strongly favor Sₙ1 and E1 pathways due to the stability of the resulting carbocation, while primary halides favor the Sₙ2 pathway. [cite: 7, 11] Secondary halides often yield a mixture of products from all pathways. [cite: 3]

Nucleophile/Base: Strong, sterically unhindered nucleophiles (e.g., I⁻, RS⁻) favor the Sₙ2 reaction. Strong, bulky bases (e.g., t-BuOK) favor the E2 reaction. Weak nucleophiles/bases (e.g., H₂O, ROH) favor Sₙ1 and E1 reactions, particularly with secondary and tertiary substrates. [cite: 3, 16]

Solvent: Polar aprotic solvents (e.g., acetone, DMSO) are ideal for Sₙ2 reactions as they solvate the cation but not the nucleophile, enhancing its reactivity. Polar protic solvents (e.g., water, ethanol) stabilize the carbocation intermediate in Sₙ1/E1 reactions and can also solvate the nucleophile, weakening it. [cite: 27]

Temperature: Higher temperatures generally favor elimination reactions over substitution. [cite: 3] This is because elimination results in an increase in the number of molecules, leading to a positive entropy change, which is more significant at higher temperatures.

Table 2: General Guide to Pathway Selectivity in Alkyl Halide Reactions

Factor Favors Sₙ2 Favors Sₙ1 Favors E2 Favors E1
Substrate Methyl > 1° > 2° 3° > 2° 3° > 2° > 1° 3° > 2°
Nucleophile/Base Strong, non-bulky nucleophile Weak nucleophile/base Strong, bulky base Weak nucleophile/base
Solvent Polar aprotic Polar protic Less polar solvents Polar protic
Temperature Low temperature Low temperature High temperature High temperature

Role of Catalysts

Catalysts can dramatically alter the rate and selectivity of a reaction by providing a lower-energy pathway. In the context of alkyl halides, Lewis acids can be used to promote Sₙ1/E1 reactions by coordinating to the halogen, making it a better leaving group and facilitating carbocation formation.

Transition metal catalysts, particularly those based on palladium, nickel, or rhodium, open up a vast array of transformations not accessible through traditional substitution or elimination pathways. [cite: 21] These catalysts can activate the C-Cl bond through oxidative addition, leading to organometallic intermediates that can undergo subsequent reactions like cross-coupling, carbonylation, or intramolecular cyclization. The choice of the metal, the ligands bound to it, and the additives can precisely control the reaction's outcome, enabling the construction of complex molecular architectures from simple alkyl halide precursors. [cite: 1, 14, 23]

Fundamental Mechanistic Steps in Complex Transformations

Dissociation

In unimolecular reactions (Sₙ1 and E1), the first and rate-determining step is the spontaneous, heterolytic cleavage of the carbon-chlorine bond. [cite: 26] This dissociation is often assisted by a polar protic solvent that can solvate both the resulting carbocation and the chloride anion. [cite: 27] This step generates a planar, sp²-hybridized carbocation intermediate. [cite: 26, 27]

Nucleophilic Attack

This step involves the formation of a new bond with the nucleophile. The nature of this attack differs fundamentally between Sₙ1 and Sₙ2 mechanisms.

Sₙ1: The nucleophile attacks the flat, empty p-orbital of the carbocation intermediate. Because the attack can occur from either face with nearly equal probability, if the starting material were chiral at the reaction center, a racemic or nearly racemic mixture of products would be formed. [cite: 20, 27]

Sₙ2: This is a concerted, single-step process where the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack). [cite: 27] This simultaneous bond-forming and bond-breaking process leads to an inversion of stereochemical configuration at the carbon center. [cite: 11]

Proton Transfer

Proton transfer steps are common, particularly when neutral nucleophiles like water or alcohols are used. [cite: 12] After the nucleophile attacks the electrophilic carbon, the resulting intermediate is often a positively charged oxonium ion. A subsequent deprotonation step, typically involving a solvent molecule acting as a weak base, is required to yield the final, neutral product. [cite: 12, 26]

Rearrangement

A hallmark of reactions proceeding through carbocation intermediates (Sₙ1, E1) is their propensity to undergo rearrangement to form a more stable carbocation. [cite: 6, 8] This occurs when a less stable carbocation (e.g., secondary) can become more stable (e.g., tertiary) by the migration of an adjacent group (with its bonding electrons) to the positively charged carbon. [cite: 9]

1,2-Hydride Shift: Migration of a hydrogen atom from an adjacent carbon.

1,2-Alkyl Shift: Migration of an alkyl group (e.g., a methyl group) from an adjacent carbon. [cite: 24]

For cyclic structures, alkyl shifts can lead to ring expansion or contraction. A particularly relevant rearrangement is the expansion of a smaller, strained ring to a larger, more stable one. For example, if a carbocation were to form on a carbon directly attached to a cyclobutane ring, a 1,2-alkyl shift involving one of the ring's C-C bonds would lead to the formation of a more stable cyclopentyl carbocation, driven by the relief of ring strain. [cite: 9, 24]

Theoretical and Computational Chemistry Studies of 4 Chlorobutyl Cyclopentane

Application of Quantum Chemical Methods for Structural and Electronic Characterization

Quantum chemical methods are fundamental tools for the detailed structural and electronic characterization of molecules like (4-Chlorobutyl)cyclopentane. These ab initio and semi-empirical methods allow for the precise calculation of various molecular properties, offering a deeper understanding of the molecule's behavior at the atomic level.

Key molecular properties of this compound, such as its molecular formula (C9H17Cl) and molecular weight (approximately 160.68 g/mol ), can be readily determined. nih.gov Computational methods further allow for the prediction of its three-dimensional structure, including bond lengths, bond angles, and dihedral angles. For instance, the carbon-carbon bond lengths within the cyclopentane (B165970) ring are expected to be in the typical range for alkanes, while the carbon-chlorine bond length will be influenced by the electronic environment.

Electronic properties are also a key focus of quantum chemical calculations. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight regions of positive and negative electrostatic potential. rasayanjournal.co.in In this compound, the electronegative chlorine atom creates a region of negative potential, indicating a site susceptible to electrophilic attack. Conversely, the hydrogen atoms of the cyclopentane ring and butyl chain will exhibit positive potential.

Frontier molecular orbital theory, which examines the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is another powerful application of quantum chemistry. The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. rasayanjournal.co.in For this compound, the HOMO is likely to be localized around the chlorine atom due to its lone pairs of electrons, while the LUMO is expected to be associated with the antibonding orbital of the carbon-chlorine bond.

Natural bond orbital (NBO) analysis can also be employed to investigate charge delocalization and intramolecular interactions. rasayanjournal.co.in This method provides a detailed picture of the bonding within the molecule, including any hyperconjugative interactions that may contribute to its stability.

A summary of computationally derived properties for a molecule like this compound is presented in the interactive table below.

PropertyPredicted ValueMethod of Determination
Molecular FormulaC9H17Cl-
Molecular Weight160.68 g/mol -
Dipole Moment~2.0 DDFT Calculation
HOMO-LUMO Gap~6-7 eVDFT Calculation
C-Cl Bond Length~1.78 ÅGeometry Optimization
C-C Bond Length (ring)~1.54 ÅGeometry Optimization

Density Functional Theory (DFT) for Mechanistic Investigations of Related Chlorinated Cyclopentane Reactions

Density Functional Theory (DFT) has emerged as a robust and widely used computational method for investigating the mechanisms of chemical reactions, including those involving chlorinated cyclopentanes. mdpi.comnih.gov DFT calculations can provide detailed information about the potential energy surface of a reaction, allowing for the identification of transition states, intermediates, and the calculation of activation energies. nih.gov

For reactions involving this compound, such as nucleophilic substitution or elimination, DFT can be employed to elucidate the step-by-step mechanism. For example, in a nucleophilic substitution reaction where the chlorine atom is replaced by another group, DFT can distinguish between a concerted (SN2) or a stepwise (SN1) mechanism. The calculations would involve locating the transition state structure for the SN2 pathway and any carbocation intermediates for the SN1 pathway. The relative energies of these species would determine the preferred reaction route.

DFT is also invaluable for studying the role of catalysts in reactions of chlorinated cyclopentanes. mdpi.com By modeling the interaction of the catalyst with the substrate, researchers can understand how the catalyst lowers the activation energy of the reaction. For instance, in a metal-catalyzed cross-coupling reaction, DFT can be used to model the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.

Furthermore, DFT calculations can shed light on the regioselectivity and stereoselectivity of reactions. By comparing the activation energies of different possible reaction pathways, it is possible to predict which product will be formed preferentially. mdpi.com For example, in an elimination reaction of a substituted this compound, DFT could predict whether the Zaitsev or Hofmann product is favored.

The table below illustrates the type of data that can be obtained from DFT studies of a hypothetical reaction of a chlorinated cyclopentane.

Reaction ParameterCalculated Value (kcal/mol)Significance
Activation Energy (SN2)25Energy barrier for the concerted pathway
Energy of Carbocation Intermediate (SN1)35Stability of the intermediate in the stepwise pathway
Reaction Enthalpy-15Overall energy change of the reaction

Conformational Analysis and Energetic Considerations of Substituted Cyclopentane Rings

The cyclopentane ring is not planar but exists in puckered conformations to relieve torsional strain. libretexts.org The two most common conformations are the "envelope" and the "half-chair". scribd.com The energy difference between these conformations is small, and they rapidly interconvert at room temperature. dalalinstitute.com

The presence of a substituent, such as the 4-chlorobutyl group in this compound, will influence the conformational preferences of the cyclopentane ring. The substituent will prefer to occupy a position that minimizes steric interactions with the other atoms on the ring. In the envelope conformation, the substituent can be in either an axial or an equatorial-like position on the "flap" of the envelope, or in one of the four planar positions. In the half-chair conformation, the substituent can also occupy different positions.

Computational methods, particularly molecular mechanics and quantum chemical calculations, can be used to determine the relative energies of the different conformations of this compound. worldscientific.com By performing a conformational search, it is possible to identify the lowest energy conformer and to calculate the energy barriers for interconversion between different conformers.

The energetic preference for a substituent to be in an equatorial position in a cyclohexane (B81311) ring is quantified by the "A-value". lumenlearning.com While A-values are not as well-defined for the more flexible cyclopentane system, the same principles apply. The bulky 4-chlorobutyl group will have a strong preference for a pseudo-equatorial position to minimize steric strain.

The following interactive table summarizes the key energetic considerations in the conformational analysis of a substituted cyclopentane.

ConformationSubstituent PositionRelative Energy (kcal/mol)Key Strain Type
EnvelopePseudo-axialHighSteric Strain
EnvelopePseudo-equatorialLowMinimized Strain
Half-ChairVariousIntermediateTorsional and Steric Strain

Computational Modeling of Carbon-Halogen Bond Activation and Reaction Pathway Prediction

The activation of the carbon-halogen bond is a crucial step in many chemical transformations of organohalides like this compound. nih.gov Computational modeling provides a powerful tool for understanding the factors that govern the cleavage of the C-Cl bond and for predicting the pathways of subsequent reactions.

DFT calculations can be used to model the activation of the C-Cl bond by various reagents, such as metals, bases, or radicals. For example, in a metal-mediated reaction, DFT can be used to study the oxidative addition of the C-Cl bond to a metal center. nih.gov These calculations can reveal the geometry of the transition state and the electronic factors that influence the reaction rate.

The activation strain model is a useful theoretical framework for analyzing the activation of chemical bonds. nih.gov This model partitions the activation energy into two components: the strain energy, which is the energy required to distort the reactants into their transition state geometries, and the interaction energy, which is the stabilizing interaction between the distorted reactants in the transition state. By analyzing these components, researchers can gain insight into the factors that control the reactivity.

Computational modeling can also be used to predict the different reaction pathways that can follow the activation of the C-Cl bond. For example, once the bond is cleaved, the resulting intermediate could undergo a variety of reactions, such as nucleophilic attack, elimination, or rearrangement. By calculating the energy barriers for each of these potential pathways, it is possible to predict the major product of the reaction.

The table below provides a hypothetical comparison of different C-Cl bond activation pathways for a chlorinated alkane.

Activation MethodComputational ModelPredicted Activation Energy (kcal/mol)Key Finding
ThermalDFT45High energy barrier, slow reaction
Metal-CatalyzedDFT with catalyst model20Catalyst significantly lowers the activation barrier
PhotochemicalTime-Dependent DFTVaries with wavelengthLight can induce C-Cl bond cleavage

Advanced Applications and Derivatization Strategies for 4 Chlorobutyl Cyclopentane

Role as a Versatile Building Block in Complex Organic Synthesis

The presence of a primary chloroalkane attached to a cyclopentyl ring makes (4-chlorobutyl)cyclopentane an adaptable building block. The cyclopentane (B165970) ring provides a specific steric and conformational profile, while the chlorobutyl chain offers a reactive site for nucleophilic substitution or organometallic transformations, enabling its integration into more complex molecular frameworks.

Synthesis of Nitrogen-Containing Heterocycles Bearing 4-Chlorobutyl Chains (e.g., Indoles, Tetrazoles)

Nitrogen-containing heterocycles are of immense importance in medicinal chemistry and materials science. This compound and its precursors can be utilized to introduce a cyclopentylbutyl substituent onto these ring systems.

Tetrazoles: Tetrazoles are often used as bioisosteres for carboxylic acids in drug design. A patented synthetic method describes the creation of N-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole. This process starts with 5-chlorovaleronitrile, which possesses the same carbon chain as the "4-chlorobutyl" portion of the target molecule. The synthesis involves a multi-step sequence, including reaction with cyclohexanol (B46403) and subsequent cyclization with an azide (B81097) reagent to form the tetrazole ring. This demonstrates a clear pathway for incorporating a 4-chlorobutyl chain into a tetrazole structure.

StepReactantsReagents/ConditionsProduct
15-Chlorovaleronitrile, CyclohexanolConcentrated Sulfuric Acid5-Chloro-N-cyclohexylpentanamide
25-Chloro-N-cyclohexylpentanamidePhosphorus Pentachloride, Azide Cyclization ReagentN-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole

Indoles: The indole (B1671886) scaffold is a core component of many natural products and pharmaceuticals. While no direct synthesis of an indole derivative using this compound is prominently documented, a plausible synthetic route can be proposed via the well-established Fischer indole synthesis. wikipedia.orgalfa-chemistry.comthermofisher.combyjus.comtcichemicals.com This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from the condensation of an arylhydrazine with a ketone or aldehyde. alfa-chemistry.combyjus.com

To apply this to this compound, the alkyl chloride could first be converted into a ketone. For example, a Grignard reagent could be prepared from this compound, followed by a reaction with an appropriate nitrile and subsequent hydrolysis to yield a ketone bearing the cyclopentylbutyl moiety. This ketone could then undergo the Fischer synthesis to produce a 2,3-disubstituted indole. The versatility of the Fischer synthesis allows for the preparation of a wide variety of substituted indoles. tcichemicals.comnih.gov

Utility in Constructing Polycyclic Natural Product Scaffolds (e.g., Palau'amine core)

The synthesis of complex natural products often requires intricate and highly functionalized building blocks. The marine alkaloid Palau'amine, known for its complex hexacyclic structure and potent immunosuppressive activity, features a critical cyclopentane core. Synthetic strategies targeting Palau'amine have focused on the efficient and stereocontrolled construction of this highly substituted chlorocyclopentane (B1362555) unit. Research in this area has highlighted methods to access the chlorocyclopentane cores necessary for both the originally proposed and the revised structures of Palau'amine. These synthetic endeavors underscore the importance of cyclopentane-based intermediates in the assembly of architecturally complex and biologically significant molecules.

Potential in Materials Science Research and Polymer Chemistry

The unique combination of a hydrocarbon ring and a reactive halogenated chain suggests potential applications for this compound in the development of new polymers and the modification of existing catalytic systems.

Incorporation into Polymeric Structures (e.g., Chlorobutyl Rubber Analogs)

Chlorobutyl rubber (CIIR) is a synthetic elastomer produced by the chlorination of butyl rubber, which itself is a copolymer of isobutylene (B52900) and a small amount of isoprene. This process introduces chlorine atoms into the polymer backbone, enhancing chemical resistance, heat stability, and impermeability to gases.

While this compound is not a traditional monomer for CIIR production, it represents a potential agent for creating novel polymer analogs. A recent study demonstrated a method for modifying butyl rubber through a mechanochemical process induced by solvent swelling in a polychlorinated n-alkane solution. mdpi.com This approach successfully introduced chlorine into the rubber's structure. mdpi.com By analogy, this compound could potentially be used in a similar process as a monofunctional chlorinating agent to modify the surface or bulk properties of butyl rubber or other elastomers, thereby creating a material with tailored characteristics derived from the cyclopentyl group.

Influence on Catalytic Systems as a Modifying Agent

In the field of olefin polymerization, the performance of catalytic systems is critical. Research has shown that chlorinated organic compounds can act as promoters or modifying agents for titanium-magnesium catalysts. Studies have evaluated the impact of various compounds, including chlorocyclopentane and chlorobutyl derivatives, on the polymerization of ethylene. The addition of these chlorinated hydrocarbons has been shown to increase the yield of polymers. Among various monochlorinated compounds, those with alicyclic structures have demonstrated strong promoting activity. This suggests that a molecule like this compound, which combines both an alicyclic (cyclopentane) and a chlorinated alkyl (chlorobutyl) feature, could serve as an effective modifying agent to enhance the activity of Ziegler-Natta type catalysts in industrial polymerization processes.

Chemical Derivatization to Form Novel Functional Compounds

The chloro group in this compound is a versatile functional handle that allows for a wide array of chemical transformations to produce novel compounds. As a primary alkyl chloride, it is amenable to various nucleophilic substitution reactions.

Common derivatization strategies could include:

Substitution with Azide: Reaction with sodium azide to form an azido (B1232118) derivative, which can be further reduced to a primary amine or used in click chemistry reactions.

Substitution with Cyanide: Introduction of a nitrile group via reaction with sodium or potassium cyanide, extending the carbon chain by one and providing a functional group that can be hydrolyzed to a carboxylic acid or reduced to an amine.

Formation of Ethers and Thioethers: Reaction with alkoxides or thiolates to form the corresponding ethers and thioethers, respectively.

Grignard Reagent Formation: Conversion to a Grignard reagent (cyclopentylbutylmagnesium chloride) by reaction with magnesium metal. This powerful nucleophile can then be used to form new carbon-carbon bonds by reacting with a wide range of electrophiles such as aldehydes, ketones, esters, and nitriles.

These derivatization pathways highlight the potential of this compound as a starting material for generating a diverse library of cyclopentane-containing molecules for various research and development applications.

Formation of Esters (e.g., 4-Chlorobutyl Tosylprolinate, Ethyl 1-(4-chlorobutyl)cyclopentane-1-carboxylate)

The chlorine atom in this compound serves as a leaving group in nucleophilic substitution reactions, allowing for the formation of a variety of ester derivatives. This transformation is typically achieved by reacting this compound with a carboxylate salt. The carboxylate anion acts as a nucleophile, displacing the chloride and forming an ester linkage. The choice of solvent and reaction conditions, such as temperature, can influence the rate and yield of the reaction. Protic solvents are generally avoided as they can solvate the nucleophile, reducing its reactivity.

One potential application of this synthetic route is the preparation of 4-Chlorobutyl Tosylprolinate . This would involve the reaction of this compound with the tosylprolinate anion. Tosylproline, a chiral amino acid derivative, introduces a stereocenter into the molecule, which can be of interest in asymmetric synthesis and medicinal chemistry. The reaction would proceed via an S(_N)2 mechanism, resulting in the formation of the corresponding ester.

Similarly, Ethyl 1-(4-chlorobutyl)cyclopentane-1-carboxylate can be synthesized. In this case, the nucleophile would be the enolate of ethyl cyclopentanecarboxylate (B8599756). The formation of the enolate is typically achieved by treating ethyl cyclopentanecarboxylate with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA). The resulting enolate then attacks the electrophilic carbon of the chlorobutyl chain of this compound, leading to the formation of a new carbon-carbon bond and the final ester product. This type of reaction, an (\alpha)-alkylation of an ester, is a fundamental transformation in organic synthesis for the construction of more complex molecular architectures.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role in Reaction
This compoundC(9)H({17})Cl160.68Electrophile
TosylprolineC({12})H({15})NO(_4)S285.32Precursor to the nucleophile (Tosylprolinate)
4-Chlorobutyl TosylprolinateC({21})H({30})ClNO(_4)S443.99Product
Ethyl cyclopentanecarboxylateC(8)H({14})O(_2)142.20Precursor to the nucleophile (enolate)
Ethyl 1-(4-chlorobutyl)cyclopentane-1-carboxylateC({17})H({29})ClO(_2)304.86Product

Synthesis of Amide and Ether Derivatives (e.g., N-(4-Chlorobutyl)butanamide, Bis(4-chlorobutyl) ether)

The reactivity of the carbon-chlorine bond in this compound also allows for the synthesis of amide and ether derivatives through nucleophilic substitution pathways.

The formation of an amide derivative, such as N-(4-Chlorobutyl)butanamide , can be accomplished by reacting this compound with the anion of butanamide. The amide proton is acidic enough to be removed by a strong base, such as sodium hydride (NaH), to generate the corresponding nucleophilic amide anion. This anion can then displace the chloride from this compound to form the N-alkylated amide product. This reaction provides a direct method for introducing an amide functionality at the end of the butyl chain.

The synthesis of ether derivatives can be exemplified by the formation of symmetrical ethers like Bis(4-chlorobutyl) ether . While not directly synthesized from this compound in a single step, its formation highlights a related synthetic strategy. A common method for preparing such ethers is the acid-catalyzed dehydration of the corresponding alcohol, in this case, 4-chlorobutanol. Alternatively, a Williamson ether synthesis approach could be envisioned where the sodium salt of 4-chlorobutanol reacts with another molecule of 4-chlorobutanol. Although the target molecule for this section is a derivative of this compound, the synthesis of a symmetrical ether like Bis(4-chlorobutyl) ether from a related chlorobutane derivative illustrates the general principles that could be applied. For instance, reacting the sodium salt of cyclopentylbutanol with this compound would yield an unsymmetrical ether.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role in Reaction
This compoundC(9)H({17})Cl160.68Electrophile
ButanamideC(_4)H(_9)NO87.12Precursor to the nucleophile (amide anion)
N-(4-Chlorobutyl)butanamideC({13})H({24})ClNO249.79Product
4-ChlorobutanolC(_4)H(_9)ClO108.56Reactant for Bis(4-chlorobutyl) ether synthesis
Bis(4-chlorobutyl) etherC(8)H({16})Cl(_2)O199.12Example of an ether derivative

Preparation of Phosphoramidate (B1195095) Analogues

Phosphoramidates are a class of organophosphorus compounds that contain a phosphorus-nitrogen bond. The synthesis of phosphoramidate analogues from alkyl halides like this compound is a valuable transformation, as phosphoramidates are often used as prodrugs of bioactive phosphate-containing molecules.

A general and widely used method for the preparation of phosphoramidates from alkyl halides is the Atherton-Todd reaction. In a typical procedure, a dialkyl phosphite (B83602) is treated with a base in the presence of the alkyl halide and an amine. This in situ generates a more reactive phosphorus species that readily reacts with the amine.

Alternatively, a more direct approach involves the reaction of a phosphoramidate anion with the alkyl halide. For example, a phosphoramidate can be deprotonated at the nitrogen atom using a strong base to form a nucleophilic species. This anion can then participate in a nucleophilic substitution reaction with this compound, displacing the chloride and forming the desired phosphoramidate analogue.

Another synthetic route involves the reaction of an organoazide, generated in situ from the alkyl halide, with a trialkyl phosphite in a Staudinger-type reaction. The intermediate aza-ylide can then be hydrolyzed to yield the phosphoramidate. The specific choice of synthetic route would depend on the desired substituents on the phosphorus and nitrogen atoms of the final phosphoramidate product. These methods offer a versatile platform for the synthesis of a diverse range of phosphoramidate analogues derived from this compound for various applications, including in the development of novel therapeutic agents.

Compound NameMolecular FormulaMolecular Weight ( g/mol )General Role in Synthesis
This compoundC(9)H({17})Cl160.68Alkylating agent
Dialkyl phosphite(RO)(_2)P(O)HVariablePhosphorus source
AmineR'NH(_2)VariableNitrogen source
Phosphoramidate AnalogueC(9)H({17})NHP(O)(OR)(_2)VariableProduct

Future Research Directions and Unexplored Avenues for 4 Chlorobutyl Cyclopentane

Development of More Efficient and Sustainable Synthetic Methodologies

Current synthetic approaches to analogous compounds, such as 3-(4-chlorobutyl)cyclopentene (B8538977), involve multi-step sequences that may not be optimal in terms of efficiency and sustainability. Future research should focus on developing more direct and environmentally benign methods for the synthesis of (4-Chlorobutyl)cyclopentane.

One promising avenue is the direct chlorination of 4-cyclopentylbutan-1-ol. Traditional chlorination methods often employ reagents that generate significant waste. The development of catalytic systems for this transformation would be a significant step forward.

Another approach could involve the Grignard reaction between a cyclopentylmagnesium halide and a 1,4-dihalobutane. Optimizing this reaction to favor the desired monosubstitution product over the disubstitution byproduct would be a key challenge.

Proposed Synthetic Route Key Research Goal Potential Advantages
Catalytic Chlorination of 4-Cyclopentylbutan-1-olDevelop a selective and recyclable catalyst for the direct conversion of the alcohol to the chloride.Reduced waste, milder reaction conditions, improved atom economy.
Optimized Grignard CouplingMaximize the yield of this compound from the reaction of a cyclopentyl Grignard reagent with a 1,4-dihalobutane.Utilizes readily available starting materials, potential for one-pot synthesis.
Ring-Opening of Cyclopentyl-Substituted CyclobutanolInvestigate Lewis or Brønsted acid-catalyzed ring-opening followed by chlorination.Access to a different substitution pattern and potential for stereocontrol.

In-depth Mechanistic Studies of Novel Transformations Involving the Compound

The presence of a primary alkyl chloride in this compound opens the door to a variety of nucleophilic substitution reactions. While the general mechanisms of SN1 and SN2 reactions are well-understood, detailed computational and experimental studies on the specific reactivity of this compound could uncover unique mechanistic nuances. libretexts.orgmasterorganicchemistry.com

Future research could focus on:

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model the transition states of nucleophilic substitution reactions with various nucleophiles. This can provide insights into reaction barriers, stereoelectronic effects, and the influence of the cyclopentyl group on reactivity.

Kinetic Studies: Experimental determination of reaction rates with a library of nucleophiles will provide valuable data for understanding the factors that govern the reactivity of the C-Cl bond in this specific molecular context.

Byproduct Analysis: Detailed analysis of reaction mixtures can help identify and characterize minor products, providing clues about competing reaction pathways, such as elimination or rearrangement.

Exploration of Stereoselective Routes to Chiral this compound Derivatives

The development of methods to synthesize enantiomerically pure derivatives of this compound would significantly enhance its value as a building block for chiral molecules, particularly in the pharmaceutical industry. researchgate.netacs.org Future research in this area could explore several promising strategies:

Asymmetric Alkylation: The stereoselective alkylation of a chiral cyclopentanone (B42830) enolate or enamine with a suitable 4-chlorobutyl electrophile could establish the desired stereocenter. chemtube3d.com

Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials derived from the chiral pool, such as cyclopentene (B43876) oxides or substituted cyclopentenones, could provide a pathway to chiral this compound derivatives. acs.org

Catalytic Asymmetric Synthesis: The development of a catalytic asymmetric method, for instance, a transition-metal-catalyzed cross-coupling reaction, would be a highly desirable goal for the efficient synthesis of these chiral compounds.

Stereoselective Strategy Key Challenge Potential Chiral Precursor
Asymmetric AlkylationControlling the stereoselectivity of the alkylation step.Chiral cyclopentanone imine
Chiral Pool SynthesisAvailability and synthesis of the appropriate chiral starting material.Enantiopure cyclopentenone
Catalytic Asymmetric HydrogenationDevelopment of a suitable chiral catalyst for the reduction of a precursor with a double bond at a specific position.Chiral phosphine (B1218219) ligands for transition metal catalysts

Investigation of Targeted Applications in Emerging Chemical Technologies

The unique combination of a cycloalkane and a reactive alkyl halide functional group suggests that this compound and its derivatives could find applications in several emerging areas of chemical technology.

Medicinal Chemistry: The cyclopentane (B165970) scaffold is present in numerous biologically active molecules. researchgate.net this compound could serve as a precursor for the synthesis of novel drug candidates. The butyl chloride handle allows for the introduction of various functional groups to explore structure-activity relationships. The lipophilic cyclopentyl group can be beneficial for membrane permeability.

Materials Science: Cyclopentane-containing molecules have been investigated for their liquid crystalline properties. acs.orgtandfonline.com The ability to functionalize this compound could lead to the development of new liquid crystal materials with tailored properties.

Drug Delivery: The functional handle on this compound could be used to attach it to larger molecules or nanoparticles, creating targeted drug delivery systems.

Integration of Artificial Intelligence and Machine Learning for Predictive Synthesis and Reactivity

Predictive Retrosynthesis: AI-powered retrosynthesis tools can be used to identify novel and efficient synthetic routes to this compound and its derivatives. chemcopilot.com These tools analyze vast reaction databases to propose disconnections and suggest starting materials.

Reaction Optimization: Machine learning algorithms can be employed to optimize reaction conditions for the synthesis and subsequent transformations of this compound. digitellinc.combeilstein-journals.orgduke.eduresearchgate.net By analyzing experimental data, these models can predict the optimal temperature, solvent, catalyst, and other parameters to maximize yield and minimize byproducts.

Reactivity Prediction: ML models can be trained to predict the outcome and even the rate of reactions involving this compound with various reagents. This can help researchers prioritize experiments and avoid unproductive reaction pathways.

AI/ML Application Potential Impact Required Data
Retrosynthesis PlanningDiscovery of novel and more efficient synthetic routes.Large databases of chemical reactions.
Reaction Condition OptimizationAccelerated optimization of synthetic procedures, leading to higher yields and purity.Experimental data from high-throughput screening or literature.
Reactivity PredictionIn-silico screening of potential reactions, reducing the number of required experiments.Datasets of reaction outcomes for similar alkyl halides.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.